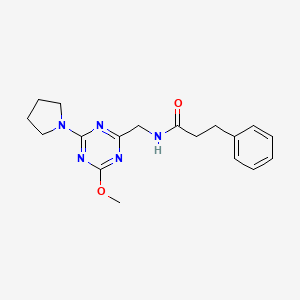
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylpropanamide
カタログ番号 B2691283
CAS番号:
2034468-09-0
分子量: 341.415
InChIキー: OFYKQDAZYHVPRI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired configuration and the starting materials available. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a more detailed analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a triazine ring, a common motif in medicinal chemistry, could potentially allow for interactions with biological targets. The methoxy and pyrrolidinyl groups could also influence the compound’s behavior in a biological context .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the methoxy group might be susceptible to demethylation under certain conditions, while the amide bond in the phenylpropanamide group could potentially be hydrolyzed .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility in different solvents, while the size and shape of the molecule could influence its boiling and melting points .科学的研究の応用
Synthesis and Chemical Properties
- Enantioselective Synthesis: The compound's derivatives have been utilized in enantioselective synthesis processes. For instance, a study demonstrated the preparation of N-methoxy-N-methylamide derived from (S)-methylpyroglutamate, which allowed the addition of Grignard reagents, leading to the synthesis of various pyrrolidine and piperidine derivatives (Calvez, Chiaroni, & Langlois, 1998).
- Nonaqueous Capillary Electrophoresis: The compound and its related substances have been a subject of study in nonaqueous capillary electrophoretic separation. This method is significant for quality control in pharmaceuticals (Ye, Huang, Li, Xiang, & Xu, 2012).
- Chemistry of Dimethoxytriazines: Research has explored the synthesis of dimethoxytriazine-containing N-aryl substituted pyrrolidinones. This research is crucial for understanding the reactivity and potential biological applications of such compounds (Lucescu et al., 2013).
Biological and Pharmacological Applications
- Antiinflammatory Activity: Derivatives of the compound have been synthesized and evaluated for their antiinflammatory activity. For example, compounds containing pyrrolidine, phthalimide, and hydrazine demonstrated potent antiinflammatory activity in a carrageenan-induced rat paw oedema method (Rajasekaran, Sivakumar, & Jayakar, 1999).
- Complexation Properties in Lanthanides: Studies have investigated the complexation properties of compounds similar to N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylpropanamide with trivalent lanthanides, which is important in developing new materials and in understanding lanthanide chemistry (Kobayashi et al., 2019).
Material Science and Analytical Chemistry
- Polyamides Containing s-Triazine Rings: Research in material science has focused on synthesizing new polyamides containing s-triazine rings, relevant for developing new materials with unique properties (Sagar, Shingte, Wadgaonkar, & Salunkhe, 2001).
- Metabolism and Disposition in Pharmacokinetics: Understanding the metabolism and disposition of related compounds, such as in the case of BMS-690514, is crucial for drug development and pharmacokinetic studies (Christopher et al., 2010).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure.
将来の方向性
特性
IUPAC Name |
N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-25-18-21-15(20-17(22-18)23-11-5-6-12-23)13-19-16(24)10-9-14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-13H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYKQDAZYHVPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

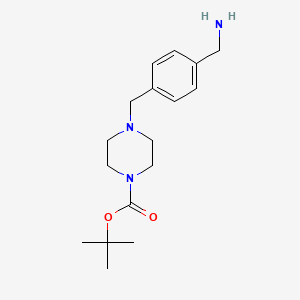
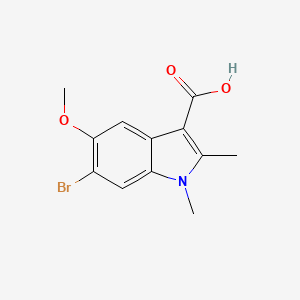
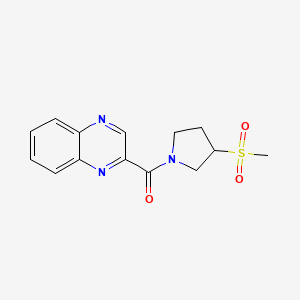
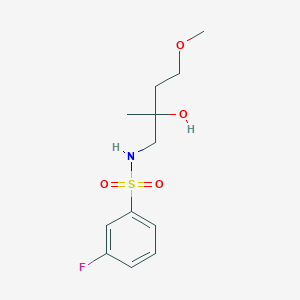
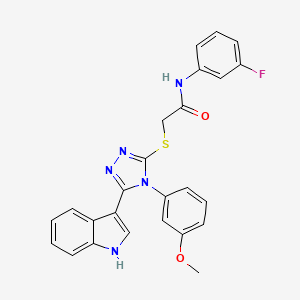
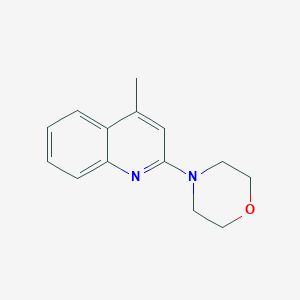
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2691209.png)
![6-Tert-butyl-2-{[1-(2-hydroxycyclohexyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2691210.png)
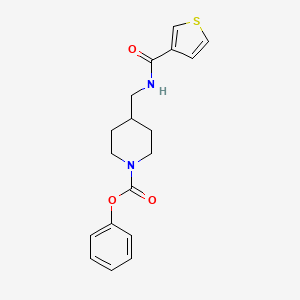
![6-Cyclopropyl-3-[2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]ethyl]pyrimidin-4-one](/img/structure/B2691213.png)

![2,4,6-trimethyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2691221.png)
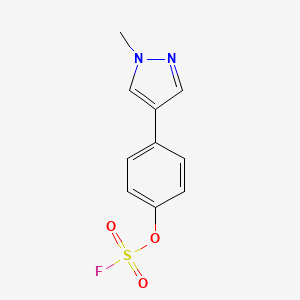
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2691223.png)